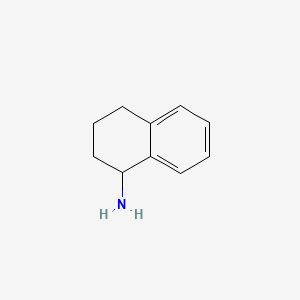

1,2,3,4-Tetrahydro-1-naphthylamine

描述

Significance of 1,2,3,4-Tetrahydro-1-naphthylamine in Contemporary Chemical Research

This compound, a derivative of naphthalene (B1677914), is a significant compound in modern chemical research. Its structure, featuring a fused bicyclic system and a primary amine group, makes it a versatile building block in organic synthesis. guidechem.com It serves as a crucial intermediate in the production of various pharmaceuticals and agrochemicals. The compound's chiral nature further enhances its importance, allowing for its use as a resolving agent or a chiral auxiliary in stereoselective synthesis. chemicalbook.com

Derivatives of this compound have been investigated for their potential antidepressant and analgesic properties. Specifically, certain isomers have demonstrated the ability to counteract serotonin (B10506) depletion in animal models, highlighting their potential as antidepressant agents. Furthermore, the compound is utilized as a reagent in iodocyclization reactions, showcasing its utility in the synthesis of more complex organic molecules.

Historical Context of this compound Studies

The study of this compound is rooted in the broader exploration of naphthalenamines. Historically, 1-naphthylamine (B1663977), the aromatic precursor, was prepared by reducing 1-nitronaphthalene. wikipedia.org The hydrogenation of the unsubstituted ring of 1-naphthylamine using sodium in boiling amyl alcohol was found to yield tetrahydro-1-naphthylamine. wikipedia.org This foundational work paved the way for more detailed investigations into the properties and applications of its tetrahydro derivative. Over time, research has expanded to include various synthetic routes to produce this compound and its derivatives, often focusing on achieving high purity for pharmaceutical applications.

Enantiomeric Forms of this compound and Their Research Implications

This compound exists as a pair of enantiomers, (R)- and (S)-, due to the chiral center at the C1 position. These enantiomers, along with the racemic mixture, have distinct properties and applications in research.

(R)-(-)-1,2,3,4-Tetrahydro-1-naphthylamine

The (R)-enantiomer is a valuable chiral reagent and an important organic intermediate in the agrochemical, pharmaceutical, and dyestuff industries. chemicalbook.com It is utilized as a resolving agent, a chiral building block, or a chiral auxiliary in stereoselective organic synthesis. chemicalbook.com Research has shown that (R)-1-amino-1,2,3,4-tetrahydronaphthalene can be synthesized through the reaction of an enantiomerically pure amine with a primary oxidant. chemicalbook.com

Table 1: Physicochemical Properties of (R)-(-)-1,2,3,4-Tetrahydro-1-naphthylamine

| Property | Value |

| CAS Number | 23357-46-2 |

| Molecular Formula | C₁₀H₁₃N |

| Molecular Weight | 147.22 g/mol |

| Appearance | Liquid |

| Boiling Point | 118-120 °C/10 mbar |

| Density | 1.002 g/mL at 25 °C |

| Optical Purity (ee) | ≥98.5% |

| Refractive Index | n20/D 1.565 |

Data sourced from multiple suppliers and may vary slightly. sigmaaldrich.com

(S)-(+)-1,2,3,4-Tetrahydro-1-naphthylamine

The (S)-enantiomer is also a significant chiral amine in chemical synthesis. sigmaaldrich.com It has been used in the preparation of complex metal-containing compounds, such as a pentanuclear trigonal bipyramidal [Co₃Fe₂] complex that exhibits electron-transfer-coupled spin transition (ETCST) properties. sigmaaldrich.com Additionally, it is employed in the synthesis of imine-substituted thiophene (B33073) Schiff base compounds and for the derivatization of macrocyclic diarylheptanoid compounds of biological interest. sigmaaldrich.com

Table 2: Physicochemical Properties of (S)-(+)-1,2,3,4-Tetrahydro-1-naphthylamine

| Property | Value |

| CAS Number | 23357-52-0 |

| Molecular Formula | C₁₀H₁₃N |

| Molecular Weight | 147.22 g/mol |

| Appearance | Liquid |

| Boiling Point | 250 °C |

| Density | 1.010 g/mL at 25 °C |

| Refractive Index | n20/D 1.565 |

Data sourced from multiple suppliers and may vary slightly. sigmaaldrich.com

Racemic this compound

The racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers, is often used as a starting material for the resolution of the individual enantiomers or in applications where chirality is not a critical factor. guidechem.com It is a versatile reagent in organic synthesis for introducing the this compound moiety into various molecular frameworks. guidechem.com The hydrochloride salt of the racemic mixture is also commercially available and used in research. chemicalbook.comscbt.com

Table 3: Physicochemical Properties of Racemic this compound

| Property | Value |

| CAS Number | 2217-40-5 |

| Molecular Formula | C₁₀H₁₃N |

| Molecular Weight | 147.22 g/mol |

| Appearance | Liquid |

| Boiling Point | 246-247 °C/714 mmHg |

| Density | 1.026 g/mL at 25 °C |

| Refractive Index | n20/D 1.562 |

Data sourced from multiple suppliers and may vary slightly. sigmaaldrich.com

Structure

2D Structure

属性

IUPAC Name |

1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZGPXSSNPTNMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3459-02-7 (hydrochloride), 1743-01-7 (hydrochloride) | |

| Record name | 1-Aminotetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminotetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002954509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70903059 | |

| Record name | 1-Aminotetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70903059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2217-40-5, 2954-50-9 | |

| Record name | 1,2,3,4-Tetrahydro-1-naphthylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminotetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminotetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002954509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2217-40-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30349 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aminotetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70903059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydro-1-naphthylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOTETRALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7A3GV2PNX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Synthetic Methodologies for 1,2,3,4 Tetrahydro 1 Naphthylamine and Its Derivatives

Reductive Amination Strategies for 1,2,3,4-Tetrahydro-1-naphthylamine Synthesis

Reductive amination stands as a cornerstone for the synthesis of this compound, primarily starting from 1-tetralone. This method involves the reaction of the ketone with an amine source, followed by reduction of the intermediate imine to the desired amine. masterorganicchemistry.comyoutube.comyoutube.com This two-step, one-pot process is highly versatile, allowing for the introduction of various substituents on the nitrogen atom by selecting the appropriate primary or secondary amine. youtube.com

The choice of reducing agent is critical for the success of reductive amination. While powerful reducing agents like lithium aluminum hydride could be used, milder and more selective reagents are often preferred to avoid side reactions. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are commonly employed as they can selectively reduce the imine in the presence of the starting ketone. masterorganicchemistry.com Catalytic hydrogenation is another effective method for the reduction step. youtube.com

The general reaction scheme is as follows:

1-Tetralone reacts with an amine (e.g., ammonia (B1221849) for the primary amine) to form an imine intermediate. This is then reduced in situ to yield this compound. The efficiency of this process makes it a widely used industrial method for producing this key amine.

Chemoenzymatic Approaches for Enantiopure this compound Synthesis

The biological activity of many pharmaceuticals is highly dependent on their stereochemistry. Consequently, the synthesis of enantiomerically pure amines like this compound is of paramount importance. Chemoenzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical reactions, have emerged as powerful tools for achieving high enantiopurity.

Dynamic Kinetic Resolution (DKR) with Lipases

Dynamic kinetic resolution (DKR) is a particularly effective strategy for obtaining a single enantiomer in high yield. This process involves the kinetic resolution of a racemic mixture, where one enantiomer reacts faster with an enzyme, coupled with the in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the starting material into the desired enantiomer.

Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are frequently used in these resolutions due to their broad substrate specificity and high enantioselectivity. researchgate.netnih.gov In a typical DKR of racemic this compound, the amine is acylated in the presence of a lipase. One enantiomer is preferentially acylated, while the unreacted enantiomer is continuously racemized, often with the aid of a metal catalyst or a chemical racemizing agent. This approach has been successfully applied to produce enantiopure N-acylated this compound.

Enzyme-Membrane Reactor Systems for Kinetic Resolution

For large-scale production, continuous processes are often more efficient than batch reactions. Enzyme-membrane reactors (EMRs) offer a practical solution for the kinetic resolution of chiral amines. sigmaaldrich.com In such a system, the enzyme is immobilized within the reactor, while the substrate and product streams continuously flow through a membrane.

In the context of this compound, a kinetic resolution process using an (S)-specific ω-transaminase has been developed. sigmaaldrich.com The racemic amine is fed into the EMR, where the (S)-enantiomer is selectively converted to the corresponding ketone, 1-tetralone. The unreacted (R)-1,2,3,4-tetrahydro-1-naphthylamine can then be separated and collected with high enantiomeric excess. This continuous process allows for efficient enzyme recycling and product separation, making it an attractive method for industrial applications.

Metal-Catalyzed Functionalization and Derivatization of this compound

Metal-catalyzed reactions provide powerful tools for the direct functionalization of the this compound scaffold, enabling the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

Ni(II) Salt-Catalyzed Aryl Thioetherification

Nickel-catalyzed cross-coupling reactions have gained prominence for the formation of carbon-sulfur bonds. A direct C-H aryl thioetherification of this compound derivatives has been developed using a Ni(II) salt catalytic system. oup.comdntb.gov.ua This method allows for the introduction of an arylthio group at the C8 position of the naphthalene (B1677914) ring system. The reaction typically proceeds in the presence of a nickel(II) salt, a ligand, and a disulfide reagent, which serves as the source of the arylthio group. This protocol has been shown to be compatible with a variety of functional groups. oup.comdntb.gov.ua

Table 1: Ni(II)-Catalyzed Aryl Thioetherification of a this compound Derivative

| Entry | Disulfide Reagent | Product | Yield (%) |

| 1 | Diphenyl disulfide | 8-(Phenylthio)-N-pivaloyl-1,2,3,4-tetrahydro-1-naphthylamine | 75 |

| 2 | Bis(4-chlorophenyl) disulfide | 8-((4-Chlorophenyl)thio)-N-pivaloyl-1,2,3,4-tetrahydro-1-naphthylamine | 82 |

| 3 | Bis(4-methylphenyl) disulfide | 8-((4-Methylphenyl)thio)-N-pivaloyl-1,2,3,4-tetrahydro-1-naphthylamine | 78 |

Data is representative and compiled from findings on related naphthylamine systems. oup.comdntb.gov.ua

Copper-Catalyzed Peri-Selective C-H Sulfenylation

Copper catalysis offers a cost-effective and efficient alternative for C-H functionalization reactions. A copper-catalyzed peri-selective direct C-H sulfenylation of 1-naphthylamines, a reaction applicable to N-substituted this compound, has been reported. rsc.org This method utilizes inexpensive copper(II) acetate (B1210297) as the catalyst and air as the terminal oxidant. The reaction with diaryl or dialkyl disulfides leads to the formation of 8-sulfenyl-1-naphthylamine derivatives with high regioselectivity and functional group tolerance. rsc.org

Table 2: Copper-Catalyzed Peri-Selective C-H Sulfenylation of an N-Substituted this compound

| Entry | Disulfide Reagent | Product | Yield (%) |

| 1 | Diphenyl disulfide | N-Acetyl-8-(phenylthio)-1,2,3,4-tetrahydro-1-naphthylamine | 85 |

| 2 | Dimethyl disulfide | N-Acetyl-8-(methylthio)-1,2,3,4-tetrahydro-1-naphthylamine | 76 |

| 3 | Dibenzyl disulfide | N-Acetyl-8-(benzylthio)-1,2,3,4-tetrahydro-1-naphthylamine | 80 |

Data is representative and based on the described methodology for related naphthylamines. rsc.org

Cobalt-Catalyzed C(sp²)-H Alkoxylation

A significant advancement in the functionalization of naphthylamine scaffolds is the development of cobalt-catalyzed C(sp²)-H alkoxylation. This method provides an efficient pathway to synthesize aryl ethers, which are crucial structural units in many functional materials and pharmaceutical compounds. nih.gov Researchers have successfully demonstrated a picolinamide-directed, cobalt-catalyzed alkoxylation at the C8 position of 1-naphthylamine (B1663977) derivatives. nih.gov

This protocol is distinguished by its use of an inexpensive cobalt catalyst and its tolerance of a wide range of functional groups. The reaction proceeds under mild conditions and can effectively utilize both primary and, notably, secondary alcohols to form the corresponding aryl ethers. nih.gov The picolinamide (B142947) directing group is crucial for the regioselectivity of the reaction and can be removed under mild conditions after the desired alkoxylation has been achieved. nih.gov For instance, substrates with methoxy (B1213986) and Boc-amino groups have been shown to be compatible with this transformation. nih.gov This methodology represents a powerful tool for the late-stage functionalization of complex molecules containing the 1-naphthylamine core.

Table 1: Cobalt-Catalyzed C8 Alkoxylation of 1-Naphthylamine Derivatives This table summarizes representative results from the cobalt-catalyzed alkoxylation reaction, showcasing the scope with different alcohols.

| Substrate (1-Naphthylamine Derivative) | Alcohol | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| N-(naphthalen-1-yl)picolinamide | Methanol | Co(OAc)₂·4H₂O, AgOAc, K₂CO₃ | 85 | nih.gov |

| N-(naphthalen-1-yl)picolinamide | Ethanol | Co(OAc)₂·4H₂O, AgOAc, K₂CO₃ | 81 | nih.gov |

| N-(naphthalen-1-yl)picolinamide | Isopropanol | Co(OAc)₂·4H₂O, AgOAc, K₂CO₃ | 75 | nih.gov |

| N-(naphthalen-1-yl)picolinamide | Hexafluoroisopropanol | Co(OAc)₂·4H₂O, AgOAc, K₂CO₃ | 63 | nih.gov |

Stereoselective Synthetic Pathways to this compound Chiral Building Blocks

Chiral this compound is a valuable building block and resolving agent in asymmetric synthesis. chemicalbook.com The creation of enantiomerically pure forms of this amine is critical for its application in the synthesis of chiral drugs and agrochemicals. Stereoselective pathways to access these chiral building blocks primarily rely on asymmetric reduction techniques.

A prevalent strategy is the asymmetric hydrogenation or asymmetric transfer hydrogenation of a prochiral precursor, such as 1,2,3,4-tetrahydronaphthalen-1-one oxime or the corresponding enamine. This transformation is typically achieved using transition-metal catalysts complexed with chiral ligands. Ruthenium and iridium-based catalysts, in particular, have been widely employed for the asymmetric reduction of C=N bonds in related heterocyclic systems like isoquinolines to yield chiral amines with high enantioselectivity. nih.govmdpi.com For example, ruthenium-catalyzed enantioselective transfer hydrogenation is a key step in the synthesis of a chiral 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold, highlighting the power of this approach for creating chiral cyclic amines. nih.gov

Another approach involves the kinetic resolution of the racemic amine, where one enantiomer reacts faster with a chiral reagent, allowing for the separation of the unreacted, enantiomerically-enriched amine. While effective, asymmetric catalysis is often preferred for its higher potential yield of the desired enantiomer. The resulting chiral amines, such as (S)-(+)-1,2,3,4-tetrahydro-1-naphthylamine, are then used as precursors for more complex chiral molecules. sigmaaldrich.com

Synthesis of Dimeric 1,2,3,4-Tetrahydronaphthalenylamine Derivatives

Research into the structure-activity relationships of bioactive molecules has led to the synthesis of dimeric forms of pharmacophores. In this context, dimeric derivatives of 1,2,3,4-tetrahydronaphthalenylamine have been synthesized and investigated. nih.gov The synthetic strategy generally involves coupling two monomeric units of the tetrahydronaphthalenylamine core, often through a flexible or rigid linker.

A study published in the European Journal of Medicinal Chemistry describes the synthesis of such dimeric analogues. nih.gov The research extended from previous work on 4-amino-3,4-dihydro-2H-naphthalen-1-ones to explore these new dimeric structures. The synthesis would logically involve a bifunctional reagent to link two amine units or the reaction of the amine with a pre-formed linker. One of the promising derivatives mentioned was a tertiary amine, suggesting that the nitrogen atom of the tetrahydronaphthalenylamine was involved in forming the link. nih.gov These synthetic efforts aim to create molecules with potentially enhanced or novel biological activities by presenting two linked pharmacophores.

Preparation of Hydrochloride Salts for Enhanced Stability and Solubility

For practical applications in research and development, organic amines like this compound are frequently converted into their salt forms. The hydrochloride salt is most common, offering improved stability, crystallinity, and solubility in aqueous media compared to the free base, which is often a liquid or low-melting solid. nih.govsigmaaldrich.com

Several methods are employed for the preparation of the hydrochloride salt. The traditional and most direct method involves dissolving the amine in a suitable organic solvent, such as diethyl ether or isopropanol, and adding a solution of hydrogen chloride (HCl) in the same or a compatible solvent, or bubbling gaseous HCl through the solution. nih.gov This typically causes the hydrochloride salt to precipitate, after which it can be collected by filtration.

A more modern and controlled method involves the use of trialkylsilyl halides, such as trimethylchlorosilane (TMSCl), in a protic solvent. chemicalbook.com In this process, the free base of the amine is dissolved or suspended in a solvent like acetonitrile, and the trialkylsilyl halide is added. The halide reacts with trace amounts of a protic solvent (which can be added, e.g., acetic acid) to generate HCl in situ, leading to the gradual crystallization of the hydrochloride salt. chemicalbook.com This method can offer better control over crystallization and may yield different polymorphic forms.

Table 2: Comparison of Methods for Hydrochloride Salt Preparation This table outlines common laboratory methods for the synthesis of amine hydrochloride salts.

| Method | Reagents | Typical Solvents | Description | Reference |

|---|---|---|---|---|

| Gaseous HCl | This compound, HCl gas | Toluene, Diethyl Ether | HCl gas is passed through a solution of the amine, leading to precipitation of the salt. | nih.gov |

| Ethereal HCl | This compound, HCl in Ether | Diethyl Ether | A solution of HCl in an organic solvent is added dropwise to a solution of the amine. | nih.gov |

Iii. Mechanistic Studies and Reaction Pathways Involving 1,2,3,4 Tetrahydro 1 Naphthylamine

Nucleophilic Reactivity of the Amine Functional Group

The primary amine group of 1,2,3,4-tetrahydro-1-naphthylamine is characterized by the lone pair of electrons on the nitrogen atom, which imparts significant nucleophilic character. This inherent nucleophilicity allows it to participate in a wide array of chemical reactions, primarily involving attack on electrophilic centers. The reactivity is a cornerstone of its utility as a building block in organic synthesis.

The amine group readily partakes in nucleophilic substitution and addition reactions. A prominent example of its nucleophilic addition is the reaction with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. This reaction is a reversible, acid-catalyzed process that proceeds through a carbinolamine intermediate. Furthermore, as a nucleophile, it can be used to prepare various derivatives, such as in the synthesis of imine-substituted thiophene (B33073) Schiff base compounds and in the derivatization of macrocyclic diarylheptanoids. sigmaaldrich.comrsc.org Its role as a nucleophile is also central to its function as a chiral auxiliary, where it is first attached to a substrate to guide a subsequent stereoselective transformation.

| Reaction Type | Electrophile | Product Type | Example Application |

|---|---|---|---|

| Nucleophilic Addition | Aldehydes/Ketones | Imine (Schiff Base) | Preparation of imine-substituted thiophene compounds. sigmaaldrich.com |

| Nucleophilic Substitution | Alkyl Halides | Secondary/Tertiary Amines | Synthesis of N-alkylated derivatives. |

| Acylation | Acyl Chlorides/Anhydrides | Amide | Attachment as a chiral auxiliary to a carboxylic acid derivative. |

| Complexation | Metal Ions (e.g., Co(II), Fe(II)) | Metal Complex | Formation of pentanuclear [Co₃Fe₂] complexes. sigmaaldrich.com |

Investigation of Stereochemical Control in Reactions

The chiral nature of this compound makes it a valuable tool for asymmetric synthesis, where it is employed as a chiral auxiliary. nih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent reaction to produce one stereoisomer in excess of the other. The steric bulk and conformational rigidity of the tetrahydro-naphthalene framework play a crucial role in exerting stereochemical control.

One study investigated the efficiency of enantiomeric this compound as a chiral auxiliary in the Staudinger cycloaddition to form trans-β-lactams. While this demonstrated its potential, the diastereomeric excesses (de) achieved were moderate. In other applications, such as the diastereoselective synthesis of tetrahydroquinoline derivatives via aza-Diels-Alder reactions, the amine has been used to induce chirality. For instance, imines derived from this compound can react with dienophiles to afford products with varying degrees of diastereoselectivity, influenced by the specific substrates and reaction conditions.

| Reactant 1 (Imine from amine) | Reactant 2 (Dienophile) | Product | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Imine from (S)-1,2,3,4-tetrahydro-1-naphthylamine and Benzaldehyde | Maleic Anhydride | cis-Tetrahydroquinoline derivative | Data not specified |

| Imine from (R)-1,2,3,4-tetrahydro-1-naphthylamine and Furfural | N-Phenylmaleimide | exo/endo-Tetrahydroquinoline adducts | Data not specified |

Elucidation of Catalytic Mechanisms in Derivatization (e.g., Ni(II)/Ni(IV) Cycle)

The derivatization of amines through metal-catalyzed cross-coupling reactions is a powerful method for constructing C-N bonds. Nickel-based catalysts are of particular interest due to nickel's lower cost compared to palladium. While specific mechanistic studies on the Ni-catalyzed derivatization of this compound are not extensively documented, the general mechanisms of nickel catalysis provide a probable framework.

The most common catalytic cycle for Ni-catalyzed amination involves Ni(0)/Ni(II) species. The cycle typically begins with the oxidative addition of an aryl halide (Ar-X) to a Ni(0) complex to form a Ni(II)-aryl intermediate. The amine then coordinates to this intermediate, and subsequent reductive elimination yields the N-arylated amine product, regenerating the Ni(0) catalyst.

An alternative, often-debated mechanism involves a Ni(II)/Ni(IV) cycle, particularly in reactions where stronger oxidants are present or when certain ligand systems are employed. This pathway could start from a Ni(II) precatalyst. After an initial C-H or N-H activation step, an oxidative addition of another reactant could elevate the nickel center to a Ni(IV) state. Reductive elimination from this high-valent Ni(IV) intermediate would then form the desired product and return the catalyst to the Ni(II) state. Although plausible, the operation of a Ni(II)/Ni(IV) cycle in the amination of aryl halides is less common than the Ni(0)/Ni(II) pathway and requires specific conditions to be favorable.

Kinetic Isotope Effects in Racemization Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the effect of isotopic substitution on the reaction rate. A primary KIE is observed when a bond to the isotope is broken in the rate-determining step. For chiral amines like this compound, KIE studies can provide crucial insights into the mechanism of racemization, a process that is key to dynamic kinetic resolution procedures.

While specific KIE studies on the racemization of this compound are scarce, research on analogous benzylic amines, such as 1-phenylethylamine, offers a strong model. The racemization of these amines, often catalyzed by transition metals like palladium or rhodium, is proposed to proceed through a reversible dehydrogenation-hydrogenation sequence. researchgate.net In this mechanism, the chiral amine is first dehydrogenated to form an achiral imine intermediate, which then undergoes hydrogenation to regenerate the racemic amine.

Mechanistic studies on the direct alkylation of benzylic amines, which involves C-H bond breaking, have utilized KIE to probe the rate-determining step. rsc.org For a Rh(I)-catalyzed reaction, a primary KIE of kH/kD = 4.3 was observed at the benzylic C-H position, strongly indicating that the cleavage of this C-H bond is the rate-determining step of the reaction. rsc.org This suggests that any racemization pathway proceeding via the cleavage of this benzylic C-H bond would exhibit a significant primary kinetic isotope effect.

| Reaction | Substrate | Isotopically Labeled Position | Kinetic Isotope Effect (kH/kD) | Implication |

|---|---|---|---|---|

| Rh(I)-catalyzed C-H alkylation | Benzylic Amine | Benzylic C-H | 4.3 rsc.org | C-H bond cleavage is rate-determining. |

| Phenylalanine Hydroxylation by CvPheH | 4-CH₃-phenylalanine | Benzylic C-H (of methyl group) | 10 nih.gov | Significant C-H bond breaking in the transition state, with evidence of hydrogen tunneling. nih.gov |

Intermediate Formation in Catalyzed Reactions (e.g., Imine Intermediates)

The formation of transient intermediates is a hallmark of catalyzed reactions. In many reactions involving this compound, an imine (or the corresponding protonated iminium ion) is a key intermediate. As a primary amine, it readily reacts with aldehydes or ketones in a condensation reaction to form a C=N double bond, eliminating a molecule of water. nih.gov

This imine formation is often the first step in a more complex reaction sequence. For example, in the racemization of chiral benzylic amines, the formation of an achiral imine is the central step that allows for the loss of stereochemical information. researchgate.net Similarly, in multicomponent reactions like the Povarov reaction for synthesizing tetrahydroquinolines, the in situ formation of an iminium ion from an amine and an aldehyde is crucial for the subsequent cycloaddition step.

The mechanism of imine formation typically involves two main stages under acidic catalysis:

Nucleophilic Addition: The nitrogen atom of the amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine.

Dehydration: The hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water, often assisted by the nitrogen's lone pair, forms the C=N double bond of the iminium ion, which is then deprotonated to give the neutral imine. nih.gov

The reversible nature of imine formation allows it to be a crucial part of catalytic cycles where the amine or carbonyl needs to be temporarily modified to facilitate a subsequent transformation.

| Overall Reaction | Carbonyl Source | Catalyst/Conditions | Role of Imine Intermediate |

|---|---|---|---|

| Schiff Base Synthesis | Thiophene-2-carbaldehyde | Reflux in ethanol | Final, stable product. sigmaaldrich.com |

| Racemization of Chiral Amines | (Internal, via dehydrogenation) | Palladium nanoparticles | Achiral intermediate allowing for racemization. researchgate.net |

| Reductive Amination | Ketone/Aldehyde | Acid catalyst, then reducing agent (e.g., NaBH₃CN) | Intermediate that is reduced to a secondary amine. |

| Staudinger Cycloaddition | Aldehyde (to form imine first) | Then reaction with a ketene | The electrophilic partner in the [2+2] cycloaddition. |

Iv. Applications of 1,2,3,4 Tetrahydro 1 Naphthylamine in Advanced Chemical Synthesis

Chiral Auxiliaries and Resolving Agents in Asymmetric Synthesis

The enantiomers of 1,2,3,4-tetrahydro-1-naphthylamine are widely employed as chiral auxiliaries and resolving agents in asymmetric synthesis. chemicalbook.comresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired stereochemistry is established, the auxiliary is removed. For instance, in the Pictet-Spengler reaction, a chiral tryptamine (B22526) bearing an α-naphthylethyl auxiliary, a structurally related chiral amine, was used to achieve diastereoselectivities of up to 93:7 in the synthesis of tetrahydro-β-carbolines. nih.gov

As resolving agents, the enantiomerically pure forms of this compound can be reacted with a racemic mixture of a chiral acid to form a pair of diastereomeric salts. These salts often exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual diastereomers can be treated with a base to regenerate the enantiomerically pure amine and the resolved acid.

Building Blocks for Complex Organic Molecules

The rigid bicyclic framework of this compound makes it an excellent building block for the synthesis of more complex organic molecules. chemicalbook.comresearchgate.net Its structure can be found embedded in a variety of larger molecular scaffolds. For example, derivatives of this compound have been utilized in the synthesis of macrocyclic diarylheptanoid compounds, which are of biological interest. researchgate.net The amine group provides a convenient handle for elaboration, allowing for the attachment of various side chains and functional groups through reactions such as acylation, alkylation, and reductive amination.

Precursors for Pharmaceutical and Agrochemical Intermediates

This compound and its derivatives are crucial precursors in the synthesis of various pharmaceutical and agrochemical intermediates. chemicalbook.comresearchgate.net One of the most prominent examples is its role in the synthesis of the antidepressant drug sertraline (B1200038). nih.gov The synthesis of sertraline involves the reductive amination of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone with methylamine, followed by separation of the cis and trans isomers and resolution to obtain the desired (1S, 4S)-isomer. nih.govgoogle.comresearchgate.net Although not a direct reaction of the parent amine, the tetralone precursor highlights the importance of the core 1,2,3,4-tetrahydronaphthalene (B1681288) framework.

Furthermore, derivatives of 2-aminotetralin, a closely related isomer, are key structural motifs in a range of pharmaceutically important molecules, including the Parkinson's disease therapy, rotigotine (B252). nih.gov The synthesis of analogues of rotigotine and other dopamine (B1211576) agonists often involves the construction of a substituted 2-aminotetralin skeleton. figshare.comfigshare.comresearchgate.net

Ligand Design and Coordination Chemistry

The chiral nature and the presence of a coordinating nitrogen atom in this compound make it an attractive scaffold for the design of chiral ligands for asymmetric catalysis and coordination chemistry.

A general synthetic strategy would involve the protection of the amine group, followed by the introduction of a phosphine (B1218219) group at a suitable position on the aromatic ring. Deprotection and subsequent reaction at the amine nitrogen with a different phosphine chloride would yield a P-N ligand. The modular nature of this approach allows for the tuning of the steric and electronic properties of the ligand.

(S)-(+)-1,2,3,4-Tetrahydro-1-naphthylamine has been used to prepare a Schiff base ligand, 2-pyridylmethylene-(S)-(+)-1,2,3,4-tetrahydro-1-naphthylamine, which is then utilized in the synthesis of a pentanuclear trigonal bipyramidal [Co₃Fe₂] complex. researchgate.net These types of complexes are of interest due to their potential magnetic and electronic properties, such as electron-transfer-coupled spin transition (ETCST). The synthesis of such a complex typically involves the reaction of the Schiff base ligand with appropriate metal salts, in this case, cobalt(II) and iron(II) salts, in a suitable solvent system. The chiral amine imparts stereochemical control on the resulting supramolecular structure.

Derivatization for Biologically Important Compounds

The derivatization of this compound has led to the discovery of numerous biologically active compounds. As mentioned previously, its core structure is central to the antidepressant sertraline. researchgate.netnih.gov In this molecule, the amine is methylated, and the aromatic ring is substituted with a 3,4-dichlorophenyl group at the 4-position. researchgate.net

Derivatives of the closely related 2-aminotetralin have been extensively studied as dopamine receptor agonists for the treatment of Parkinson's disease. For example, the synthesis of rotigotine analogues involves the elaboration of the 2-aminotetralin scaffold with various substituents on the aromatic ring and the amino group. nih.govfigshare.comfigshare.comnih.gov The specific substitution pattern on the 1,2,3,4-tetrahydronaphthalene ring system is crucial for the biological activity and selectivity of these compounds.

| Application | Specific Example/Finding | Reference(s) |

| Chiral Auxiliary | Employed in the diastereoselective Pictet-Spengler reaction to produce tetrahydro-β-carbolines with high diastereoselectivity. | nih.gov |

| Resolving Agent | Used to separate racemic mixtures of chiral acids through the formation of diastereomeric salts. | chemicalbook.com |

| Building Block | Incorporated into the structure of macrocyclic diarylheptanoid compounds of biological importance. | researchgate.net |

| Pharmaceutical Precursor | The core structure is fundamental to the synthesis of the antidepressant sertraline. | nih.govresearchgate.net |

| Agrochemical Precursor | Utilized in the synthesis of various agrochemical intermediates. | researchgate.net |

| Ligand Design | Forms the chiral backbone for the synthesis of phosphine-aminophosphine (P-N) ligands. | rsc.org |

| Coordination Chemistry | A Schiff base derivative is used to synthesize a pentanuclear [Co₃Fe₂] complex with electron-transfer-coupled spin transition properties. | researchgate.net |

| Biologically Active Derivatives | The core of the antidepressant sertraline and analogues of the Parkinson's drug rotigotine. | researchgate.netnih.govnih.govfigshare.comfigshare.com |

V. Biological and Pharmacological Research of 1,2,3,4 Tetrahydro 1 Naphthylamine and Its Analogs

Neurotransmitter Modulation and Central Nervous System Interactions

1,2,3,4-Tetrahydro-1-naphthylamine and its analogs exhibit significant interactions with the central nervous system (CNS), primarily through the modulation of various neurotransmitter systems. Research has identified the parent compound as a potent antagonist of the κ-opioid receptor, making it a valuable tool for studying the functions of these receptors, particularly their role in pain regulation. biosynth.com Furthermore, it has been shown to act as an antagonist at glucocorticoid receptors. biosynth.com

The compound's influence extends to catecholaminergic pathways. Studies have demonstrated that this compound can inhibit the enzymatic conversion of dopamine (B1211576) to norepinephrine (B1679862), suggesting a modulatory effect on the balance of these crucial neurotransmitters. biosynth.com This interaction with monoamine systems has been a foundational observation, guiding the development of more complex derivatives with specific neuropsychopharmacological profiles.

Enzyme Inhibition Studies

The biological activity of this compound is also linked to its ability to inhibit certain enzymes. It has been shown to inhibit the microsomal hydroxylation of dopamine in the rat liver. biosynth.com This inhibitory action on metabolic enzymes highlights a potential mechanism through which the compound can influence neurotransmitter levels.

In broader research on related naphthylamines, a glutamine synthetase-like (GS-like) enzyme, NpaA1, was identified in Pseudomonas sp. strain JS3066. nih.gov This enzyme initiates the biodegradation of 1-naphthylamine (B1663977) by catalyzing its glutamylation. nih.gov NpaA1 displays broad substrate selectivity, acting on a variety of anilines and naphthylamine derivatives. nih.gov Structural analysis revealed that specific amino acid residues in the enzyme's substrate-binding pocket are crucial for its substrate preferences. nih.gov While this research focuses on biodegradation, it underscores the potential for naphthylamine structures to interact with and be modified by specific enzymes.

Development of Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs)

The tetrahydronaphthylamine framework is a cornerstone in the development of selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants. The structural features of this scaffold allow for substitutions that can confer high potency and selectivity for the serotonin transporter (SERT).

Sertraline (B1200038), a widely prescribed antidepressant, is a prominent example of a complex derivative of this compound. nih.govwjpsonline.com Chemically known as (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, its synthesis is a multi-step process that often begins with precursors like 4-(3,4-dichlorophenyl)-1-tetralone. google.comresearchgate.net This key intermediate is then converted to the final cis-isomeric amine structure. researchgate.netquickcompany.in Sertraline functions as a potent and selective competitive inhibitor of serotonin reuptake at the presynaptic neuron. nih.gov This action increases the concentration of serotonin in the synaptic cleft, which is believed to be the primary mechanism behind its antidepressant effects. nih.gov

Norsertraline, also known as desmethylsertraline, is the major active metabolite of sertraline. nih.govwikipedia.org Research has explored synthetic routes to norsertraline, with one pathway utilizing this compound as a starting material. nih.gov Unlike its parent compound, norsertraline exhibits a more balanced profile as a monoamine reuptake inhibitor. wikipedia.org While it is less potent than sertraline at inhibiting serotonin reuptake, it also inhibits the reuptake of norepinephrine and dopamine, classifying it as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). wikipedia.org Its preference for the serotonin transporter is approximately 5.5-fold greater than for catecholamine transporters. wikipedia.org

| Transporter | Ki (nM) |

|---|---|

| Serotonin (5-HT) | 76 wikipedia.org |

| Norepinephrine (NE) | 420 wikipedia.org |

| Dopamine (DA) | 440 wikipedia.org |

KCa2 Channel Modulation and Inhibitors (e.g., NS 8593 Hydrochloride)

Derivatives of this compound have been developed as potent modulators of ion channels. A key example is NS 8593, or (R)-N-(benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphtylamine. nih.gov NS 8593 hydrochloride is a selective negative modulator of small-conductance Ca2+-activated K+ (KCa2 or SK) channels. nih.govtocris.com

Instead of blocking the channel pore like other inhibitors, NS 8593 acts as an inhibitory gating modulator. nih.gov It decreases the channel's sensitivity to intracellular Ca2+, effectively shifting the activation curve to the right. nih.gov This inhibition is reversible and Ca2+-dependent. nih.govmedchemexpress.com NS 8593 shows selectivity for SK channels over other potassium channels (KCa1.1, KCa3.1), as well as voltage-gated sodium and calcium channels. nih.govtocris.com In hippocampal brain slices, it has been shown to inhibit the afterhyperpolarizing current, a process crucial for regulating neuronal excitability. nih.gov

| Channel Subtype | Kd (µM) |

|---|---|

| SK1 (KCa2.1) | 0.42 nih.govmedchemexpress.com |

| SK2 (KCa2.2) | 0.60 nih.govmedchemexpress.com |

| SK3 (KCa2.3) | 0.73 nih.govmedchemexpress.com |

Mast Cell-Stabilizing and Anti-Allergic Activities of Derivatives

The therapeutic potential of the 1,2,3,4-tetrahydronaphthylamine scaffold has been extended to the fields of allergy and inflammation. Studies have focused on synthesizing and evaluating derivatives for their ability to stabilize mast cells, which are key players in allergic reactions. nih.govnih.gov

Research into dimeric analogues of 1,2,3,4-tetrahydro-naphthalenylamine has yielded compounds with significant mast cell-stabilizing properties. nih.gov One particular tertiary amine derivative, designated 58a, demonstrated potent activity in preventing mast cell degranulation in response to various stimuli in both in vitro and in vivo models. nih.gov Similarly, studies on C-C bond linked dimers, such as 2-Benzyl-2-[2-phenyl-1-ethenyl]-1,2,3,4-tetrahydro-1-naphthalenol (compound 12), also showed promising mast cell-stabilizing and anti-allergic activity. nih.gov These findings suggest that modifying the tetrahydronaphthylamine structure can lead to effective modulators of allergic and inflammatory processes.

Investigation of Antimicrobial Properties (e.g., against MRSA and A. baumannii)

The emergence of multidrug-resistant (MDR) bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii, presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. In this context, derivatives of this compound have been explored for their antibacterial and antifungal activities.

A study focused on the synthesis of new naphthalimide–thiourea (B124793) derivatives reported that several compounds demonstrated potent antibacterial activity against S. aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 0.03 to 8 μg/mL. nih.gov Notably, these compounds also showed significant inhibition against MDR strains of S. aureus, including vancomycin-resistant S. aureus (VRSA), with MICs between 0.06 and 4 μg/mL. nih.gov The study highlighted that certain structural features, such as the presence of a thiourea or urea (B33335) moiety and specific substitutions on the phenyl ring, influenced the antimicrobial potency. nih.gov

Another area of research has been the synthesis of naphthylamine derivatives incorporating a thiazolidinone moiety. Microbiological analysis of these new compounds revealed that they possessed both antibacterial and antifungal properties. nih.gov Specifically, some of these derivatives exhibited antibacterial activity against S. aureus and Bacillus subtilis comparable to aminopenicillins. nih.gov However, their efficacy was lower against gram-negative bacteria like Escherichia coli and the capsule-forming Klebsiella pneumoniae. nih.gov

Furthermore, the synthesis of novel naphthalene-based derivatives and their evaluation against a panel of pathogenic microbes, including aerobic and anaerobic bacteria and fungi, has been undertaken. jmchemsci.com One compound, SF5, was identified as having a significant bactericidal effect against aerobic gram-negative bacteria while showing high safety against non-pathological bacterial strains. jmchemsci.com Many of the synthesized derivatives also demonstrated excellent potential as fungicidal agents. jmchemsci.com

Research into naphtho nih.govgoogle.comtriazol-thiadiazin derivatives has also yielded promising results. These compounds were found to have good antimicrobial activity, with the highest inhibitory effect observed against Gram-positive bacteria, which was attributed to the lipophilic nature of the triazolo scaffold. umsha.ac.ir Several of these derivatives were particularly active against S. aureus and MRSA. umsha.ac.ir

The table below summarizes the antimicrobial activity of selected this compound analogs and related naphthalene (B1677914) derivatives against various pathogens.

| Compound Type | Target Microorganism(s) | Key Findings |

| Naphthalimide–thiourea derivatives | Staphylococcus aureus (including MRSA and VRSA) | Potent antibacterial activity with MICs as low as 0.03 μg/mL against S. aureus and 0.06 μg/mL against VRSA. nih.gov |

| Naphthylamine derivatives with a thiazolidinone moiety | S. aureus, B. subtilis, E. coli, K. pneumoniae, Candida species | Activity against S. aureus and B. subtilis comparable to aminopenicillins; less effective against gram-negative bacteria. nih.gov |

| Naphthalene-based derivatives | Aerobic gram-negative bacteria, fungi | Compound SF5 showed significant aerobic gram-negative bactericidal impact. Several derivatives displayed potent fungicidal activity. jmchemsci.com |

| Naphtho nih.govgoogle.comtriazol-thiadiazin derivatives | S. aureus, MRSA | Good antimicrobial activity, particularly against Gram-positive bacteria. umsha.ac.ir |

Role in Neurological Disorders Research

Analogs of this compound have been a subject of interest in the research of neurological disorders, particularly Alzheimer's disease. The core structure is seen as a valuable template for designing molecules that can interact with targets in the central nervous system.

One area of investigation involves the development of phosphodiesterase 5 (PDE5) inhibitors. PDE5 is an enzyme that hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a molecule involved in learning and memory processes. nih.gov Researchers have synthesized novel 1,2,3,4-tetrahydrobenzo[b] nih.govnaphthyridine analogs that act as potent PDE5 inhibitors. nih.gov One such derivative, compound 6c, demonstrated excellent PDE5 potency and selectivity, along with improved water solubility compared to earlier quinoline-based inhibitors. nih.gov Studies in mouse models of Alzheimer's disease showed that treatment with this compound increased cGMP levels in the hippocampus and improved learning and memory deficits. nih.gov

Another approach has been the synthesis of 9-amino-1,2,3,4-tetrahydroacridin-1-ols, which are structurally related to tacrine, an acetylcholinesterase inhibitor previously used for Alzheimer's disease. nih.gov These compounds were found to inhibit acetylcholinesterase in vitro and showed activity in animal models predictive of efficacy in Alzheimer's disease. nih.gov Two compounds, in particular, were effective in reversing memory deficits in rats with lesions in the nucleus basalis magnocellularis, a brain region affected in Alzheimer's. nih.gov

Furthermore, research into isoindoline-1,3-dione derivatives has shown potential anti-Alzheimer's activity in animal models. researchgate.net Treatment with these derivatives led to significant improvements in learning and memory tasks. researchgate.net Biochemical analysis of brain tissue from treated animals revealed a significant increase in the levels of the antioxidant enzyme catalase, and a decrease in lipid peroxidation and glutathione (B108866) levels. researchgate.net Additionally, the concentrations of the neurotransmitters dopamine and serotonin were found to be significantly increased. researchgate.net

The table below provides an overview of the research on this compound analogs in the context of neurological disorders.

| Compound Type | Target/Mechanism | Key Findings |

| 1,2,3,4-Tetrahydrobenzo[b] nih.govnaphthyridine analogs | Phosphodiesterase 5 (PDE5) inhibition | Increased cGMP levels in the hippocampus and improved learning and memory in a mouse model of Alzheimer's disease. nih.gov |

| 9-Amino-1,2,3,4-tetrahydroacridin-1-ols | Acetylcholinesterase inhibition | In vitro inhibition of acetylcholinesterase and reversal of memory deficits in animal models of Alzheimer's disease. nih.gov |

| Isoindoline-1,3-dione derivatives | Multiple (antioxidant, neurotransmitter modulation) | Improved learning and memory, increased brain catalase levels, and elevated dopamine and serotonin concentrations in rats. researchgate.net |

Exploration in Oncology and Cancer Therapy

The naphthalene scaffold, a core component of this compound, is present in a variety of compounds investigated for their anticancer properties. Naphthalimide derivatives, in particular, have been a focus of research due to their ability to intercalate into DNA, a mechanism that can disrupt cancer cell proliferation.

One of the earliest naphthalimide analogs to reach clinical trials was amonafide, which demonstrated antitumor activity against advanced breast cancer. nih.gov These compounds can inhibit the synthesis of DNA and RNA and also inhibit topoisomerase II, an enzyme crucial for cell division. frontiersin.org

More recent research has focused on synthesizing novel naphthalimide derivatives with improved efficacy and specificity. For instance, a series of 1,8-naphthalimide-1,2,3-triazole derivatives were synthesized and tested for their anti-tumor activities. frontiersin.org One compound, 5e, showed promising activity against H1975 lung cancer cells, with a half-maximal inhibitory concentration (IC50) of 16.56 μM. frontiersin.org Structure-activity relationship studies indicated that the position of substituents on the benzene (B151609) ring and the linkage to the 1,2,3-triazole moiety influenced the anticancer activity. frontiersin.org

Another study explored naphthalene-substituted triazole spirodienones as potential anticancer agents. nih.gov Compound 6a from this series exhibited remarkable in vitro cytotoxic activity against MDA-MB-231 breast cancer cells by inducing cell cycle arrest and apoptosis. nih.gov Importantly, this compound also suppressed the growth of 4T1 breast tumors in vivo and showed no apparent toxicity to major organs in mice at the tested dose. nih.gov

The table below summarizes key findings from the exploration of naphthalene-based compounds in oncology.

| Compound Type | Cancer Cell Line(s) / Model | Key Findings |

| Amonafide (a mononaphthalimide) | Advanced breast cancer | One of the first naphthalimide analogs to enter clinical trials, showing antitumour activity. nih.gov |

| 1,8-Naphthalimide-1,2,3-triazole derivatives | H1975 lung cancer cells | Compound 5e demonstrated an IC50 of 16.56 μM. frontiersin.org |

| Naphthalene-substituted triazole spirodienones | MDA-MB-231 and 4T1 breast cancer | Compound 6a induced cell cycle arrest and apoptosis in vitro and suppressed tumor growth in vivo. nih.gov |

Research into Antiviral Agents

The structural framework of this compound has also been utilized in the quest for new antiviral drugs. A patent discloses derivatives of 1,2,3,4-tetrahydro-1,4-methanonaphthalene and their use in controlling viral infections, with a particular focus on the influenza virus in warm-blooded animals. google.com

In a different line of research, novel derivatives of tetrahydro-β-carboline containing a thiohydantoin fragment have been synthesized and evaluated for their activity against the influenza A virus. nih.gov A significant portion of the synthesized compounds displayed a selectivity index of 10 or higher, indicating a favorable balance between antiviral activity and toxicity. nih.gov These compounds were found to act at the late stages of the viral cycle, likely interfering with the assembly and budding of new virions, although they did not directly inhibit the viral neuraminidase enzyme. nih.gov

Furthermore, 1,4-disubstituted-1,2,3-triazole derivatives have been investigated for their antiviral activity against the Chikungunya virus (CHIKV). nih.gov Two compounds, in particular, showed promising results by inhibiting different stages of the viral replication cycle. nih.gov One compound appeared to act at the early stages of replication, including post-entry steps, while the other's mechanism was different from that of chloroquine, a known inhibitor of viral entry. nih.gov Both compounds exhibited low cytotoxicity in cell culture. nih.gov

The following table outlines the research into the antiviral properties of compounds related to the this compound structure.

| Compound Type | Target Virus(es) | Key Findings |

| 1,2,3,4-Tetrahydro-1,4-methanonaphthalene derivatives | Influenza virus | Disclosed as having potential to control viral infections. google.com |

| Tetrahydro-β-carboline derivatives with a thiohydantoin fragment | Influenza A virus | Active at late stages of the viral cycle, interfering with virion assembly and budding. nih.gov |

| 1,4-Disubstituted-1,2,3-triazole derivatives | Chikungunya virus (CHIKV) | Promising antiviral activity by blocking different steps of the virus replication cycle with low cytotoxicity. nih.gov |

Vi. Advanced Analytical and Spectroscopic Characterization Techniques for 1,2,3,4 Tetrahydro 1 Naphthylamine

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., GC, LC)

Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are indispensable tools for the analysis of 1,2,3,4-Tetrahydro-1-naphthylamine. These methods allow for the separation of the compound from impurities and, critically, for the resolution of its enantiomers to determine enantiomeric excess (ee).

Gas Chromatography (GC): GC is frequently employed to assess the chemical purity of this compound. For the determination of enantiomeric excess, the amine is often derivatized to enhance volatility and improve chiral recognition on a suitable chiral stationary phase (CSP). A common derivatization is the formation of N-acetyl derivatives. The separation of these enantiomeric derivatives can be achieved with high resolution on specialized chiral GC columns. nih.govsigmaaldrich.com

Table 1: GC Conditions for Enantiomeric Separation of N-Acetyl-1,2,3,4-Tetrahydro-1-naphthylamine Derivatives nih.govsigmaaldrich.com

| Parameter | Condition |

|---|---|

| Column | Astec® CHIRALDEX™ B-DA |

| Dimensions | 30 m x 0.25 mm I.D., 0.12 μm film thickness |

| Oven Temperature | 180 °C (Isothermal) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

| Carrier Gas | Helium |

| Pressure | 30 psi |

Liquid Chromatography (LC): HPLC is a powerful and versatile technique for the direct enantioselective separation of this compound without the need for derivatization. rsc.org This is typically accomplished using chiral stationary phases (CSPs) that can selectively interact with one enantiomer more strongly than the other, leading to different retention times. phenomenex.com

A variety of CSPs have been developed for chiral separations, including those based on polysaccharides, proteins, and macrocyclic glycopeptides. nih.govscilit.com For instance, novel CSPs prepared by coating quaternized chitin (B13524) onto silica (B1680970) gel have been successfully used for the HPLC separation of this compound racemates. nih.gov The resolution (Rs) of the enantiomers on these columns was found to be dependent on the properties of the quaternized chitin, with a maximum resolution of 2.29 being achieved, indicating excellent separation. nih.gov

Spectroscopic Analysis in Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental for the definitive structural elucidation of this compound, providing detailed information about its atomic connectivity and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for confirming the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum provides information on the chemical environment of each proton, their multiplicity (splitting pattern), and their integration (number of protons). The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. chemicalbook.com For the hydrochloride salt of this compound, specific chemical shifts can be assigned to the aromatic and aliphatic protons. chemicalbook.com

Table 2: ¹H NMR Chemical Shift Assignments for this compound Hydrochloride in CDCl₃ chemicalbook.com

| Assignment | Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | 7.56 - 7.11 |

| CH-NH₂ | 4.43 |

| CH₂ (benzylic) | 2.87 - 2.71 |

| CH₂ | 2.17 - 2.01 |

| CH₂ | 1.78 |

| NH₂ | 8.69 |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can further confirm its structure. The molecular weight of the free base is 147.22 g/mol . nist.govscbt.com As an amine, it is expected to show a molecular ion peak at an odd mass-to-charge ratio (m/z), consistent with the nitrogen rule. libretexts.org The fragmentation of aliphatic amines is typically dominated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu For this compound, this would involve cleavage of the C1-C2 bond or the C1-C9 bond of the tetralin ring system.

X-ray Crystallography of Derivatives and Complexes

While obtaining a suitable single crystal of this compound itself for X-ray diffraction can be challenging, the technique is invaluable for determining the absolute three-dimensional structure of its derivatives and coordination complexes. This method provides unequivocal proof of stereochemistry and detailed information on bond lengths, bond angles, and crystal packing.

This compound readily forms derivatives such as Schiff bases through condensation with aldehydes. sigmaaldrich.comiiste.orgnih.gov These crystalline derivatives are often suitable for single-crystal X-ray analysis. The structural analysis of such derivatives is typically performed using a diffractometer, and the structure is solved and refined using specialized software programs. sphinxsai.com

Furthermore, the amine group of this compound acts as a ligand, coordinating with metal ions to form metal complexes. sigmaaldrich.com X-ray diffraction studies on these complexes can reveal the coordination geometry around the metal center (e.g., octahedral, tetrahedral) and provide precise structural parameters of the complex. jocpr.com For example, (S)-(+)-1,2,3,4-Tetrahydro-1-naphthylamine has been used to prepare a pentanuclear [Co₃Fe₂] complex, whose intricate structure can be elucidated by X-ray crystallography. sigmaaldrich.com Although specific crystallographic data for a derivative of this compound is not detailed here, the general methodology provides a powerful route to its unambiguous structural characterization. researchgate.net

Vii. Environmental and Toxicological Considerations in Research on 1,2,3,4 Tetrahydro 1 Naphthylamine

Ecotoxicity and Aquatic Environmental Impact

The available data indicates that 1,2,3,4-Tetrahydro-1-naphthylamine is considered hazardous to the aquatic environment. Safety Data Sheets (SDS) for this compound consistently include warnings about its potential to cause harm to aquatic life with long-lasting effects. fishersci.comsigmaaldrich.com

The environmental fate of this compound, including its persistence and potential for bioaccumulation, is not extensively documented. However, its chemical structure, a substituted naphthalene (B1677914), suggests that it should be handled with care to prevent its release into the environment. Naphthalene and its derivatives can be toxic to aquatic organisms. nih.gov The introduction of an amine group and the partial hydrogenation of the aromatic ring system will alter its properties, but the potential for environmental impact remains a significant consideration. Therefore, preventing its entry into drains and waterways is a critical aspect of its use in research. collectandrecycle.com

Table 1: GHS Hazard Classification for this compound

| Hazard Statement | Hazard Class |

| Harmful to aquatic life with long lasting effects. sigmaaldrich.com | Aquatic Chronic 3 |

| Harmful if swallowed. sigmaaldrich.com | Acute Toxicity 4 (Oral) |

| Causes severe skin burns and eye damage. sigmaaldrich.com | Skin Corrosion 1C |

Occupational Safety and Handling Protocols in Laboratory Settings

Given the toxicological properties of this compound, strict adherence to safety protocols is mandatory in a laboratory environment to minimize occupational exposure. Currently, there are no established specific Occupational Exposure Limits (OELs) for this compound from regulatory bodies such as the Occupational Safety and Health Administration (OSHA). fishersci.com In the absence of OELs, the principle of keeping exposure as low as reasonably achievable (ALARA) should be followed.

Engineering Controls: The primary engineering control for handling this compound is the use of a properly functioning chemical fume hood. fishersci.com This is crucial to prevent the inhalation of vapors or aerosols. The work area should be well-ventilated, and emergency equipment, including an eyewash station and a safety shower, must be readily accessible. fishersci.com

Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling this compound. The recommended PPE includes: fishersci.comsigmaaldrich.com

Eye and Face Protection: Safety glasses with side shields or chemical safety goggles are essential. A face shield may be required for operations with a higher risk of splashing. sigmaaldrich.com

Skin Protection: Chemically resistant gloves are mandatory. The specific glove material should be selected based on its resistance to this compound and the duration of the task. Protective clothing, such as a lab coat, is also required to prevent skin contact. fishersci.comsigmaaldrich.com

Respiratory Protection: If work cannot be conducted in a fume hood or if there is a risk of exceeding exposure limits, a suitable respirator should be worn. The type of respirator and filter cartridge should be selected based on a thorough risk assessment. sigmaaldrich.com

Handling Procedures: Researchers should avoid direct contact with the skin, eyes, and clothing. Ingestion and inhalation must be prevented. fishersci.com After handling, it is important to wash hands and any exposed skin thoroughly. Contaminated clothing should be removed and laundered before reuse. fishersci.com

Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound

| Body Part | Recommended Protection |

| Eyes/Face | Safety glasses with side shields or chemical safety goggles; face shield as needed. fishersci.comsigmaaldrich.com |

| Skin | Chemically resistant gloves and a laboratory coat. fishersci.comsigmaaldrich.com |

| Respiratory | Use in a chemical fume hood; if not possible, a suitable respirator is required. fishersci.comsigmaaldrich.com |

Waste Management and Disposal in Research Operations

Proper management and disposal of waste containing this compound are crucial to prevent environmental contamination and ensure regulatory compliance. All waste materials, including the neat compound, solutions, and contaminated labware, should be treated as hazardous waste. fishersci.com

Waste Segregation and Collection: Waste containing this compound should be collected in designated, properly labeled, and sealed containers. collectandrecycle.com It is important to segregate this waste from other waste streams to avoid potentially hazardous reactions. The containers should be made of a material compatible with the chemical. collectandrecycle.com

Disposal Procedures: Disposal of this compound waste must be carried out through a licensed hazardous waste disposal company. collectandrecycle.com On-site treatment or disposal down the sanitary sewer is not appropriate for this compound due to its ecotoxicity. iu.edu Laboratories must adhere to all local, regional, and national regulations governing hazardous waste disposal. fishersci.com Empty containers that held the compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. buffalo.edu

General Guidelines for Amine Waste Disposal: In the absence of specific disposal protocols for this compound, general guidelines for the disposal of organic amines should be followed. These include: collectandrecycle.comiu.edu

Avoiding disposal in drains or sewers.

Storing waste in a cool, well-ventilated area away from incompatible materials such as acids and oxidizing agents.

Ensuring all waste containers are clearly labeled with the contents and associated hazards.

By adhering to these environmental and toxicological considerations, researchers can handle this compound in a manner that is safe for both themselves and the environment.

Viii. Future Research Directions and Emerging Trends for 1,2,3,4 Tetrahydro 1 Naphthylamine

Development of Novel Therapeutic Agents based on 1,2,3,4-Tetrahydro-1-naphthylamine Scaffolds

The tetralin motif is a crucial structural element in numerous biologically active compounds, and the 1-aminotetralin scaffold, in particular, is a cornerstone in the development of new therapeutic agents. researchgate.netresearchgate.net A prime example of its success is its role as a key precursor in the synthesis of intermediates for sertraline (B1200038), a widely used antidepressant that functions as a selective serotonin (B10506) reuptake inhibitor (SSRI). datapdf.comnih.gov

Future research is expanding beyond this established application to explore derivatives with a wide range of pharmacological activities. nih.gov Studies have shown that specific cis-isomeric derivatives of this compound can counteract serotonin depletion in animal models, indicating potential for new antidepressant agents. Furthermore, other analogues have demonstrated analgesic properties in rodent models, suggesting applications in pain management. Research into derivatives targeting 5-HT1A and dopamine (B1211576) D2 receptors is also underway, with potential applications in treating anxiety, schizophrenia, and Parkinson's disease. google.com The inherent versatility of the scaffold allows for structural modifications, such as the introduction of various substituents, to modulate biological activity and target different receptors and enzymes. acs.org

Table 1: Examples of Therapeutic Areas for Tetralin-Based Compounds

| Therapeutic Area | Example/Target | Scaffold Relevance | Reference |

|---|---|---|---|

| Antidepressant | Sertraline (SSRI) | Core intermediate in synthesis. | datapdf.comnih.gov |

| Antipsychotic | Dopamine D2 Receptor Antagonists | Derivatives show activity at D2 receptors. | google.com |

| Anxiolytic | 5-HT1A Receptor Agonists | Derivatives show activity at 5-HT1A receptors. | google.com |

| Analgesic | Pain Management Models | Cis-isomers have shown efficacy in rodent models. | |

| Antifungal | Cytochrome P450 14α-demethylase | Naphthol-derived triazoles show promise. | nih.gov |

| Anti-Parkinsonian | Dopamine Agonists | The tetralin scaffold is explored for this activity. | researchgate.net |

Innovations in Stereoselective Synthetic Methodologies

The biological activity of this compound derivatives is often dependent on their stereochemistry, making the development of innovative and efficient stereoselective synthetic methods a critical area of research. nih.govnih.gov Asymmetric hydrogenation of imines and related precursors stands out as a powerful strategy. nih.govnih.govirbbarcelona.org

Recent advances focus on the design of new transition-metal catalysts, particularly those based on iridium and rhodium, paired with novel chiral phosphorus ligands. nih.gov These modern catalytic systems achieve high enantioselectivity in the synthesis of chiral amines. nih.gov Beyond metal catalysis, biocatalysis is emerging as a potent and sustainable alternative. researchgate.net The use of enzymes such as transaminases, amine dehydrogenases (AmDHs), and ketoreductases (KREDs) allows for the synthesis of enantiomerically pure amines under mild, environmentally friendly conditions. hims-biocat.euresearchgate.net For instance, researchers are creating toolboxes of AmDHs capable of converting various precursors into important chiral aminotetralins. hims-biocat.eu Furthermore, biocatalytic cascades combining multiple enzymes, such as ene-reductases and imine reductases, are being developed to synthesize complex chiral amines with multiple stereocenters from simple starting materials. nih.gov Asymmetric Brønsted acid catalysis represents another modern approach for the enantioselective synthesis of related cyclic amines. rsc.org

Green Chemistry Approaches in this compound Synthesis

Supercritical Fluids: Using solvents like supercritical hexane (B92381) for the hydrogenation of naphthalene (B1677914) offers benefits of higher diffusivity and lower viscosity, intensifying mass transfer and increasing reaction rates. mdpi.com

Advanced Catalysis: The development of recyclable, polymer-stabilized platinum nanoparticles for naphthalene hydrogenation represents a move towards more sustainable heterogeneous catalysts. mdpi.com

C-H Activation: Novel methods involving the cyclative C-H/C-H coupling of aliphatic acids use inexpensive and environmentally benign oxidants like sodium percarbonate, which generates water as the only byproduct, to construct the tetralin scaffold. nih.gov

Computational Chemistry and Molecular Modeling Studies of this compound Interactions

In silico methods are becoming indispensable tools for accelerating drug discovery and understanding the molecular interactions of this compound derivatives. ajchem-a.com These computational strategies allow researchers to design and screen virtual libraries of compounds, predict their biological activities, and elucidate their binding modes with target proteins before committing to laboratory synthesis. rsc.org

Molecular docking is a widely used technique to predict how a ligand, such as a tetralin derivative, fits into the active site of a target protein. nih.gov For example, docking studies have been used to rationalize the antifungal activity of naphthol-derived triazoles by modeling their interactions with the active site of cytochrome P450 lanosterol (B1674476) 14α-demethylase. nih.gov Similarly, modeling has provided insights into how naphthoquinone derivatives bind to bacterial and fungal enzymes. researchgate.net

Beyond docking, a range of computational studies are employed:

Pharmacokinetic Prediction (ADME): In silico tools like SwissADME are used to predict the Absorption, Distribution, Metabolism, and Excretion properties of new analogues, helping to identify candidates with favorable drug-like properties early in the discovery process. rsc.orgresearchgate.net